molecular formula C9H16N2O2S B8414523 Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B8414523
M. Wt: 216.30 g/mol
InChI Key: CSVIBRHADYQUQU-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of tert-butylamine with carbon disulfide and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A related compound with a different substitution pattern on the thiadiazole ring.

Uniqueness

Ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the tert-butyl group and the ethyl ester functionality

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

ethyl 5-tert-butyl-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C9H16N2O2S/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h6,10H,5H2,1-4H3

InChI Key

CSVIBRHADYQUQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1NN=C(S1)C(C)(C)C

Origin of Product

United States

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